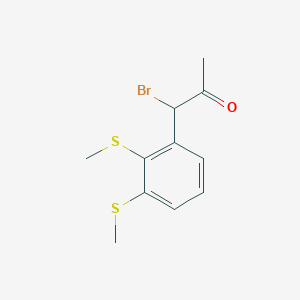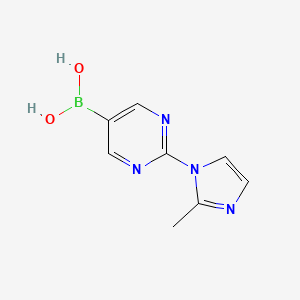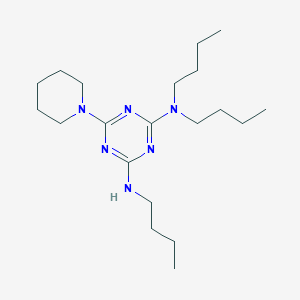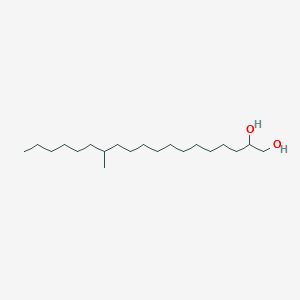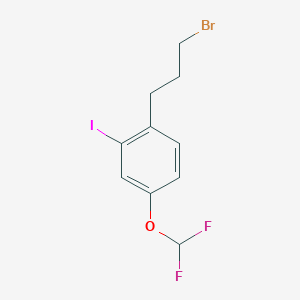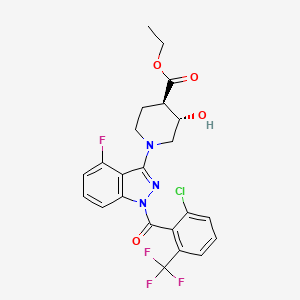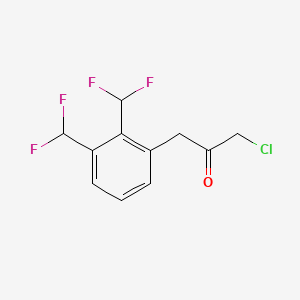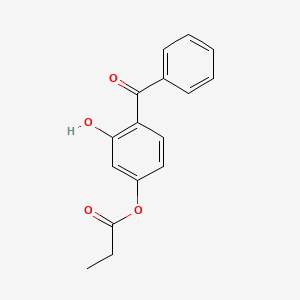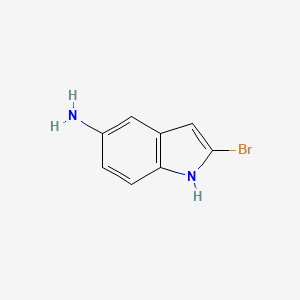
1-(4-(2-(4-Chloro-5-iodo-2-methoxyphenylamino)acetyl)piperazin-1-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(2-(4-Chloro-5-iodo-2-methoxyphenylamino)acetyl)piperazin-1-yl)prop-2-en-1-one is a complex organic compound with the molecular formula C16H19ClIN3O3 and a molecular weight of 463.698 g/mol . This compound is primarily used for research and development purposes and is not intended for medicinal, household, or other uses .
Preparation Methods
The synthesis of 1-(4-(2-(4-Chloro-5-iodo-2-methoxyphenylamino)acetyl)piperazin-1-yl)prop-2-en-1-one involves several steps. The starting materials typically include 4-chloro-5-iodo-2-methoxyaniline and piperazine. The reaction conditions often involve the use of solvents such as dichloromethane (DCM) and reagents like lutidine and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) . The final product is obtained through a series of coupling reactions and purification steps.
Chemical Reactions Analysis
1-(4-(2-(4-Chloro-5-iodo-2-methoxyphenylamino)acetyl)piperazin-1-yl)prop-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and iodo positions, using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(4-(2-(4-Chloro-5-iodo-2-methoxyphenylamino)acetyl)piperazin-1-yl)prop-2-en-1-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not yet approved for medicinal use.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-(2-(4-Chloro-5-iodo-2-methoxyphenylamino)acetyl)piperazin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
1-(4-(2-(4-Chloro-5-iodo-2-methoxyphenylamino)acetyl)piperazin-1-yl)prop-2-en-1-one can be compared with other similar compounds, such as:
- 1-(4-(2-(4-Bromo-5-iodo-2-methoxyphenylamino)acetyl)piperazin-1-yl)prop-2-en-1-one
- 1-(4-(2-(4-Chloro-5-fluoro-2-methoxyphenylamino)acetyl)piperazin-1-yl)prop-2-en-1-one
These compounds share similar structural features but differ in their halogen substituents, which can significantly impact their chemical properties and biological activities .
Properties
CAS No. |
1469337-92-5 |
|---|---|
Molecular Formula |
C16H19ClIN3O3 |
Molecular Weight |
463.70 g/mol |
IUPAC Name |
1-[4-[2-(4-chloro-5-iodo-2-methoxyanilino)acetyl]piperazin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C16H19ClIN3O3/c1-3-15(22)20-4-6-21(7-5-20)16(23)10-19-13-9-12(18)11(17)8-14(13)24-2/h3,8-9,19H,1,4-7,10H2,2H3 |
InChI Key |
ODFIJWRUZXEWPN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1NCC(=O)N2CCN(CC2)C(=O)C=C)I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



